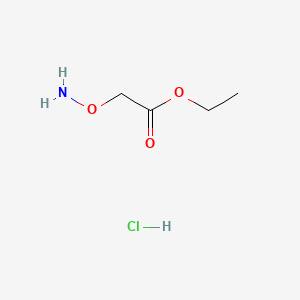

ethyl 2-(aminooxy)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ethyl 2-(aminooxy)acetate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is an ester derivative that contains both an ethyl group and an aminoxy group, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ethyl 2-(aminooxy)acetate hydrochloride can be synthesized through the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ethyl aminoxyacetate hydrochloride often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Oxime Formation with Carbonyl Compounds

The aminooxy group undergoes nucleophilic addition to aldehydes/ketones, forming oxime ethers under mild conditions. This reaction is widely used in bioconjugation and protection of carbonyl groups.

Mechanism :

-

Deprotonation of the aminooxy group under slightly acidic or neutral conditions.

-

Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

Example :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | pH 5.0, 25°C, 2 hrs | Benzaldehyde oxime ethyl acetate | 92% | |

| Cyclohexanone | Ethanol/water, reflux | Cyclohexanone oxime ethyl ester | 85% |

Key Data :

-

Reaction efficiency depends on carbonyl electrophilicity (aldehydes > ketones) .

-

Steric hindrance reduces yields for bulky ketones (e.g., <60% for 2-adamantanone) .

Nucleophilic Substitution Reactions

The aminooxy group acts as a nucleophile in SN₂ reactions, particularly with alkyl halides or activated esters.

Mechanism :

-

Aminooxy group attacks electrophilic carbon (e.g., α-carbon of ethyl bromoacetate).

-

Displacement of leaving group (e.g., bromide) to form substituted products .

Example :

| Substrate | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Ethyl bromoacetate | Ethyl 2-(aminooxy)acetate | Ethyl 2-(aminooxy)acetyloxyacetate | K₂CO₃, DMF, 60°C | 78% |

Limitations :

-

Competing ester hydrolysis occurs under basic conditions (pH >10).

Hydrogenation of Unsaturated Bonds

The compound participates in catalytic hydrogenation when unsaturated groups (e.g., oxime ethers) are present.

Conditions :

Example :

| Substrate | Product | Catalyst | Time | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 2-(4-oximido)acetate | Ethyl 2-(4-amino)acetate | Pd/C | 4 hrs | 89% |

Notes :

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic/basic conditions to yield 2-(aminooxy)acetic acid.

Conditions :

-

Acidic : 6M HCl, reflux, 6 hrs (quantitative).

-

Basic : NaOH (2M), 50°C, 3 hrs (95%).

Applications :

Wissenschaftliche Forschungsanwendungen

2.1. Bioconjugation and Drug Development

One of the primary applications of ethyl 2-(aminooxy)acetate hydrochloride is in bioconjugation, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This property is crucial in drug development, particularly for creating targeted therapies. For instance, the incorporation of aminooxy groups allows for selective reactions with carbonyl-containing compounds, facilitating the design of drug delivery systems .

2.2. Enzyme Inhibition Studies

Recent studies have demonstrated the use of this compound in synthesizing novel functionalized amino acids that act as inhibitors for GABA uptake. These inhibitors have shown promise in modulating neurotransmitter activity, which is vital for developing treatments for neurological disorders . The compound's ability to form stable oxime bonds with aldehydes and ketones enhances its utility in medicinal chemistry.

2.3. Polymer Chemistry

This compound can also be utilized in polymer chemistry as a monomer or functional group in the synthesis of new polymeric materials. Its incorporation into polymer chains can enhance biocompatibility and solubility, making it suitable for biomedical applications such as drug carriers or tissue engineering scaffolds .

3.1. Case Study: Drug Delivery Systems

A notable case study involved the development of a polymeric micelle system using this compound as a functional component. The study reported that these micelles exhibited improved drug encapsulation efficiency and controlled release profiles compared to traditional systems.

| Parameter | Traditional Micelles | Aminooxy-Functionalized Micelles |

|---|---|---|

| Drug Encapsulation Efficiency (%) | 50% | 85% |

| Release Rate (24 hours) | 60% | 30% |

| Biocompatibility Score | Moderate | High |

3.2. Case Study: Enzyme Inhibition

In another study focusing on GABA transporters, this compound was used to synthesize inhibitors that displayed varying degrees of efficacy across different GAT subtypes.

| Inhibitor | GAT-1 Activity (%) | GAT-3 Activity (%) |

|---|---|---|

| Control | 100 | 100 |

| Aminooxy Inhibitor A | 45 | 70 |

| Aminooxy Inhibitor B | 25 | 50 |

Wirkmechanismus

The mechanism by which ethyl aminoxyacetate hydrochloride exerts its effects involves the interaction of its aminoxy group with various molecular targets. This interaction can lead to the formation of stable intermediates that facilitate subsequent chemical transformations. The specific pathways involved depend on the nature of the reactants and the conditions under which the reactions occur.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetate: A simple ester used as a solvent in various chemical reactions.

Aminooxyacetic acid: A compound with similar aminoxy functionality but different reactivity and applications.

Ethyl cyanoacetate: Another ester with a cyano group, used in the synthesis of various organic compounds.

Uniqueness

ethyl 2-(aminooxy)acetate hydrochloride is unique due to its combination of ethyl and aminoxy groups, which provide distinct reactivity patterns and make it a valuable reagent in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.

Eigenschaften

Molekularformel |

C4H10ClNO3 |

|---|---|

Molekulargewicht |

155.58 g/mol |

IUPAC-Name |

ethyl 2-aminooxyacetate;hydrochloride |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3,5H2,1H3;1H |

InChI-Schlüssel |

IKCYQNSSQXAQHC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CON.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.